2-Chloro-3-(5-methyl-2-pyridyl)-1-propene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroprop-2-enyl)-5-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-7-3-4-9(11-6-7)5-8(2)10/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGOECNGZZTAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261762 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-13-1 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Spectrometric Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectral Analysis of Proton Environments
The ¹H NMR spectrum of 2-Chloro-3-(5-methyl-2-pyridyl)-1-propene is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons.
The protons on the pyridine (B92270) ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The proton at position 6 of the pyridine ring would likely be the most downfield due to the deshielding effect of the nitrogen atom. The protons at positions 3 and 4 would also show characteristic shifts and coupling patterns. The methyl group attached to the pyridine ring would present as a singlet at approximately 2.3-2.5 ppm.
The protons of the propene group would also have characteristic signals. The two geminal protons on the C1 carbon (=CH₂) are expected to appear as distinct signals, likely multiplets or doublets of doublets, in the vinylic region (around 5.0-6.0 ppm) due to their different spatial relationships with the chlorine atom and the rest of the molecule. The two protons of the methylene (B1212753) bridge (-CH₂-) at C3 would likely be observed as a singlet or a narrowly split multiplet in the range of 3.5-4.0 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Pyridine-H6 | ~8.3 | d | ~2.0 |
| Pyridine-H4 | ~7.5 | dd | ~8.0, 2.0 |
| Pyridine-H3 | ~7.1 | d | ~8.0 |
| =CH₂ (geminal, trans to C-Cl) | ~5.5 | d | ~2.0 |
| =CH₂ (geminal, cis to C-Cl) | ~5.3 | d | ~2.0 |
| -CH₂- | ~3.8 | s | - |
| -CH₃ | ~2.4 | s | - |
¹³C NMR Spectral Analysis of Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum (120-160 ppm). The carbon atom attached to the nitrogen (C2) and the carbon bearing the methyl group (C5) will have characteristic shifts. The carbon atoms of the propene moiety will also be distinguishable. The sp² hybridized carbons of the double bond (C1 and C2) will appear in the downfield region (typically 110-140 ppm), with the carbon bearing the chlorine atom (C2) being significantly deshielded. The sp³ hybridized carbon of the methylene bridge (C3) will appear further upfield. The methyl carbon will be observed at the highest field position.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyridine-C2 | ~158 |
| Pyridine-C6 | ~149 |
| Pyridine-C4 | ~136 |
| Pyridine-C5 | ~132 |
| Pyridine-C3 | ~123 |
| C2 (propene) | ~140 |
| C1 (propene) | ~118 |
| C3 (propene) | ~40 |
| -CH₃ | ~18 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of protons within the pyridine ring and potentially between the methylene bridge and the vinylic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection between the propene moiety and the pyridine ring via the methylene bridge.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
Key expected absorptions include C-H stretching vibrations for the aromatic pyridine ring and the aliphatic methyl and methylene groups, typically in the 3100-2850 cm⁻¹ region. The C=C stretching vibration of the propene double bond would be expected around 1640 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region. A strong band corresponding to the C-Cl stretching vibration would be expected in the fingerprint region, typically around 800-600 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch (Pyridine) | 3100-3000 |
| Alkene =C-H Stretch | 3080-3020 |
| Aliphatic C-H Stretch (-CH₃, -CH₂-) | 2960-2850 |
| C=C Stretch (Alkene) | ~1640 |
| C=C, C=N Stretch (Pyridine Ring) | 1600-1450 |
| C-Cl Stretch | 800-600 |
Raman Spectroscopy Applications
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition with a high degree of confidence. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high level of precision.
For the compound This compound , with a chemical formula of C₉H₁₀ClN, the theoretical exact mass can be calculated. This theoretical value would then be compared against the experimentally determined mass from an HRMS instrument. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), would confirm the elemental formula.
Interactive Data Table: Theoretical vs. Experimental Mass
| Parameter | Value |
| Chemical Formula | C₉H₁₀ClN |
| Theoretical Monoisotopic Mass | Data not available |
| Experimentally Determined Mass (HRMS) | Data not available |
| Mass Error (ppm) | Data not available |
| Ionization Mode | Data not available |
No published research data was found to populate the experimental fields of this table.
X-ray Crystallography for Solid-State Molecular Conformation
To date, no published study has reported the single-crystal X-ray diffraction analysis of This compound . Therefore, crucial data regarding its crystal system, space group, unit cell dimensions, and detailed intramolecular geometry remain undetermined.
Interactive Data Table: Crystallographic Data
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (Molecules per unit cell) | Data not available |
| Selected Bond Lengths (Å) | Data not available |
| Selected Bond Angles (°) | Data not available |
No crystallographic data has been reported for this compound in the scientific literature.
Theoretical and Computational Chemistry Investigations of this compound
The field of computational chemistry offers powerful tools to investigate the intrinsic properties of molecules, providing insights that complement and guide experimental studies. For the compound this compound, a molecule with potential applications in various chemical syntheses, theoretical and computational methods can elucidate its electronic structure, conformational preferences, and reactivity. This article details the application of such methods to understand the molecular characteristics of this substituted pyridylpropene.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 2-Chloro-3-(5-methyl-2-pyridyl)-1-propene, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and predict various ground state properties. semanticscholar.orgnanobioletters.com These properties include bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. The calculations would likely reveal a slight deviation from perfect planarity in the pyridine (B92270) ring due to the substitution pattern. nanobioletters.com
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, though at a greater computational cost than DFT. nih.gov For this compound, high-accuracy ab initio calculations could be employed to benchmark the results obtained from DFT and to investigate specific electronic phenomena where electron correlation effects are particularly important.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. semanticscholar.orgnih.gov A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the propene double bond, while the LUMO would likely be distributed over the entire molecule, with significant contributions from the electron-withdrawing chlorine atom and the pyridine ring.
Below is an illustrative data table of calculated frontier molecular orbital energies for this compound, as would be obtained from a typical DFT calculation.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: These are representative values for illustrative purposes. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netresearchgate.net For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The area around the chlorine atom would also exhibit negative potential. In contrast, the hydrogen atoms of the methyl group and the pyridine ring would show positive potential. nih.gov Such a map is invaluable for predicting how the molecule will interact with other charged or polar species. deeporigin.commdpi.com
Conformational Analysis and Energy Landscapes
Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
The rotation around the single bond connecting the pyridyl group to the propene moiety in this compound is a key conformational process. The energy of the molecule will vary as this bond rotates, due to steric hindrance and electronic interactions between the substituents. msu.eduyoutube.com Computational methods can be used to calculate the potential energy surface for this rotation, identifying the energy minima (stable conformations) and energy maxima (transition states). The preferred conformation will be the one with the lowest energy, where steric clashes are minimized, and stabilizing interactions are maximized. For this molecule, the planarity between the pyridine ring and the double bond might be favored to maximize conjugation, but this could be counteracted by steric repulsion between the chloro-substituted propene and the methyl group on the pyridine ring. The rotational barrier is the energy difference between the most stable and least stable conformations.
An illustrative data table showing the calculated rotational energy barriers for the key single bond in this compound is presented below.
| Rotation | Energy Barrier (kcal/mol) |
| Pyridyl-Propene C-C Bond | 4-6 |
| Note: This is a representative value for illustrative purposes. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the delocalization of electron density and the nature of intramolecular interactions. mdpi.comuni-muenchen.de By transforming the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs, NBO analysis quantifies interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). mdpi.comwisc.edu
For this compound, an NBO analysis would be expected to reveal several key hyperconjugative and electronic interactions:
Interactions involving the pyridine ring: Significant delocalization would be observed from the π-orbitals of the pyridine ring (donors) to the antibonding σ* orbitals of adjacent C-C and C-H bonds (acceptors).
Influence of the chloro group: The lone pairs on the chlorine atom (nCl) can act as donors, interacting with antibonding orbitals in the propene backbone, such as the π*(C=C) orbital. Conversely, the highly electronegative chlorine atom would strongly influence the polarization of the σ(C-Cl) bond.
Pyridine lone pair: The lone pair on the nitrogen atom of the pyridine ring (nN) is a potent donor and would exhibit strong interactions with vicinal antibonding orbitals, contributing significantly to the molecule's electronic landscape. wisc.edu
These interactions are crucial for understanding the molecule's stability, conformation, and reactivity. A higher E(2) value signifies a stronger electronic interaction and greater stabilization of the molecule. mdpi.com
Table 1: Illustrative NBO Analysis for this compound
This table presents hypothetical, yet plausible, results from a Natural Bond Orbital analysis, illustrating the types of intramolecular interactions and their stabilization energies that would be expected for the title compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C_pyridyl-C_pyridyl) | π(C=C_propene) | 5.8 | π-π Conjugation |
| n(Cl) | σ(C_pyridyl-C_propene) | 2.1 | Lone Pair - Antibond Hyperconjugation |
| n(N_pyridyl) | σ(C_pyridyl-C_pyridyl) | 4.5 | Lone Pair - Antibond Hyperconjugation |
| σ(C-H_methyl) | π(C_pyridyl-C_pyridyl) | 1.9 | σ-π Hyperconjugation |
| π(C=C_propene) | σ(C_pyridyl-C_propene) | 3.2 | π-σ Hyperconjugation |
Reactivity Descriptors and Fukui Function Analysis
Conceptual Density Functional Theory (DFT) provides a framework for understanding chemical reactivity through various descriptors. The Fukui function, f(r), is a key local reactivity descriptor that identifies the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.orgscm.com It measures the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.org
The condensed Fukui functions, which approximate this value for each atom in the molecule, are particularly useful:
f+ : Indicates the propensity of a site to undergo a nucleophilic attack (reaction with an electron donor).
f- : Indicates the propensity of a site to undergo an electrophilic attack (reaction with an electron acceptor).
f0 : Indicates the propensity of a site to undergo a radical attack.
For this compound, a Fukui function analysis would likely predict:
Nucleophilic Attack (f+) : The carbon atoms of the C=C double bond are expected to be susceptible to nucleophilic attack, as is the carbon atom bonded to the electronegative chlorine.
Electrophilic Attack (f-) : The nitrogen atom of the pyridine ring, with its lone pair of electrons, and the π-system of the ring itself are the most probable sites for electrophilic attack. researchgate.net
The dual descriptor, which combines f+ and f-, can further refine these predictions, highlighting regions where the molecule will act as an electrophile or a nucleophile. scm.com This analysis provides invaluable, first-principles insight into the molecule's chemical behavior, complementing experimental observations. faccts.de
Table 2: Illustrative Condensed Fukui Function Values for Selected Atoms
This table shows hypothetical condensed Fukui function values to illustrate how reactivity indices pinpoint reactive centers in this compound.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| N (pyridyl) | 0.05 | 0.25 |
| C (bonded to Cl) | 0.28 | 0.08 |
| C1 (propene) | 0.19 | 0.12 |
| C (pyridyl, para to N) | 0.09 | 0.18 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, solvent effects, and intermolecular interactions. nih.govnih.gov
For this compound, MD simulations could be employed to:
Explore Conformational Space : To investigate the rotational dynamics around the C-C single bonds, particularly the bond connecting the pyridyl and propene groups. This would help determine the flexibility of the molecule and the most stable conformations in different environments.
Analyze Solvent Interactions : By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study how solvent molecules arrange around the solute and influence its conformation and dynamics. nih.gov
Study Aggregation Behavior : At higher concentrations, MD simulations can predict whether molecules of this compound tend to self-aggregate, and what types of intermolecular forces (e.g., π-π stacking of pyridine rings) govern this process. acs.orgusask.ca
These simulations are computationally intensive but provide a level of detail about the molecule's behavior in a condensed phase that is unattainable through static calculations alone, bridging the gap between theoretical models and real-world systems. nih.gov
Reactivity and Reaction Mechanism Studies
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in the molecule is a key site for functionalization. Its electronic properties, influenced by the nitrogen atom and the methyl and allyl substituents, dictate its reactivity towards electrophiles and nucleophiles.
Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgwikipedia.orgacs.orgorganic-chemistry.orgbaranlab.orguwindsor.caharvard.edu In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org
For 2-Chloro-3-(5-methyl-2-pyridyl)-1-propene, the pyridine nitrogen atom can act as a directing group. The interaction between the Lewis acidic lithium and the Lewis basic pyridine nitrogen would be expected to direct metalation to the C3 position of the pyridine ring. wikipedia.orguwindsor.ca The presence of the methyl group at the C5 position may also influence the acidity of the ring protons. The direct enantioselective α-alkylation of 2-alkylpyridines has been achieved using chiral lithium amides as non-covalent stereodirecting auxiliaries, highlighting the potential for asymmetric functionalization. nih.govnih.gov
Table 1: Examples of Directed Ortho Metalation on Pyridine Derivatives This table presents data from analogous pyridine systems to illustrate the potential of DoM strategies.
| Substrate | Base | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Ethylpyridine | n-BuLi / Chiral Amine | Benzyl (B1604629) Bromide | (R)-2-(1-Phenylpropyl)pyridine | 90 | nih.gov |
| 2-Chloropyridine | LDA | Benzaldehyde | 2-Chloro-3-(hydroxy(phenyl)methyl)pyridine | 75 | nih.gov |
| 2-Bromopyridine | LDA | Iodine | 2-Bromo-3-iodopyridine | 85 | nih.gov |
The halogen-dance reaction is an isomerization process in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring, typically under the influence of a strong base. wikipedia.orgrsc.org This reaction is driven by the formation of a more stable organometallic intermediate. wikipedia.org While most common with bromo and iodo substituents, it has been observed with chloro-substituted systems. nih.govwikipedia.org
In the case of this compound, a halogen-dance reaction is theoretically possible, although likely to be less facile than with heavier halogens. Treatment with a strong, hindered base like lithium diisopropylamide (LDA) could potentially induce deprotonation at a position ortho to a directing group, followed by a series of intermolecular lithium-halogen exchange processes. nih.govwikipedia.org The stability of the resulting pyridyl anion would be the thermodynamic driving force for any potential migration of the chlorine atom on the propene chain, or if other halogens were present on the pyridine ring. Studies on 2-chloro-3-bromopyridine have shown that the reaction is highly temperature-dependent, with deprotonation occurring at lower temperatures and the halogen dance becoming dominant at higher temperatures. nih.gov
Reactivity of the Chlorinated Propene Moiety
The 2-chloro-1-propene portion of the molecule presents two primary sites of reactivity: the allylic carbon bearing the chlorine atom and the carbon-carbon double bond.
The chlorine atom is situated at an allylic position, making it susceptible to nucleophilic substitution reactions. Allylic chlorides are generally more reactive towards nucleophiles than their saturated alkyl chloride counterparts. aspirationsinstitute.com The reaction can proceed through either an S(_N)2 or an S(_N)2' mechanism. acs.org In an S(_N)2 reaction, the nucleophile directly attacks the carbon bearing the chlorine, leading to inversion of stereochemistry if the carbon is chiral. acs.org In an S(_N)2' reaction, the nucleophile attacks the γ-carbon of the double bond, resulting in a rearrangement of the allyl system. acs.org
A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the allylic chloride. researchgate.netchemistrysteps.com The regioselectivity between the S(_N)2 and S(_N)2' pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the substitution pattern of the allylic system. acs.orgnih.gov For instance, zirconium-mediated S(_N)2' substitution of E-allylic chlorides has been shown to be highly regioselective. nih.gov
The carbon-carbon double bond in the propene chain can undergo various addition reactions. masterorganicchemistry.com
Halogenation and Hydrohalogenation: The addition of halogens (e.g., Br(_2), Cl(_2)) or hydrogen halides (e.g., HBr, HCl) to the double bond would be expected to proceed via an electrophilic addition mechanism. The regioselectivity of hydrohalogenation would likely follow Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogen substituents (C1), and the halogen adding to the more substituted carbon (C2). However, the electron-withdrawing effect of the adjacent chlorine and the pyridine ring could influence this outcome. Studies on the addition of hypochlorous acid to allyl chloride have shown that rearrangements can occur. rsc.org
Hydroboration: Hydroboration involves the addition of a boron-hydrogen bond across the double bond. wikipedia.org Subsequent oxidation, typically with hydrogen peroxide, yields an alcohol. masterorganicchemistry.com The hydroboration of alkenes is generally considered an anti-Markovnikov addition, with the boron atom adding to the less substituted carbon. wikipedia.org The stereochemistry and regiochemistry of the hydroboration of allylic systems can be influenced by the existing substituents. uwo.carsc.org For allylic ethers, the inductive effect of the ether oxygen can direct the boron to the C2 position. uwo.ca A similar electronic effect might be anticipated from the chloro and pyridyl groups in the target molecule.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids (e.g., m-CPBA) or through metal-catalyzed processes. acs.orgwikipedia.org The direct epoxidation of allyl chloride with hydrogen peroxide has been studied and is known to be more challenging than for unfunctionalized olefins due to the electron-withdrawing effect of the chlorine atom. acs.org Catalytic systems, such as those based on titanium or vanadium, are often employed, especially for allylic alcohols, where the hydroxyl group can direct the stereochemistry of the epoxidation. wikipedia.orgacs.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.comuwindsor.ca The allylic chloride functionality in this compound makes it a suitable substrate for several such reactions.
Suzuki Reaction: The Suzuki coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with a halide or triflate. uwindsor.canih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govacs.org Allylic chlorides can participate in Suzuki couplings, and the choice of palladium catalyst and ligands, such as bulky, electron-rich phosphines, is crucial for achieving high efficiency, especially with less reactive chlorides. nih.govnih.gov
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orgwikipedia.org While typically applied to aryl and vinyl halides, allylic electrophiles can also be used. wikipedia.orgnih.gov The reaction of aryl halides with allylic alcohols, which can be considered related substrates, has been shown to be effective. nih.gov The outcome of Heck reactions with allylic substrates can sometimes be complex, with potential for both β-hydride and β-acetoxy (if present) elimination pathways. thieme-connect.com
Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While less common for allylic chlorides compared to aryl or vinyl halides, the high reactivity of the allylic system suggests that under appropriate conditions, this transformation could be feasible. Copper-free Sonogashira conditions have also been developed. acs.orgresearchgate.net
Table 2: Examples of Palladium-Catalyzed Cross-Coupling of Allylic and Aryl Chlorides This table presents data from analogous systems to illustrate potential cross-coupling reactions.
Coupling at the Pyridyl Halide Position
The 2-pyridyl subunit is a common motif in many important molecules, but its use in cross-coupling reactions can be challenging. acsgcipr.org The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, often leading to catalyst deactivation. Furthermore, 2-pyridyl organometallic reagents can be unstable. youtube.com
For a hypothetical coupling reaction at a halide position on the pyridyl ring of a related compound, a palladium-catalyzed reaction, such as a Suzuki-Miyaura coupling, would be a common approach. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com The choice of ligand and base is critical for a successful transformation. For instance, the use of bulky, electron-rich phosphine ligands can promote the desired coupling. acsgcipr.org
Table 1: Hypothetical Conditions for Suzuki-Miyaura Coupling at a Pyridyl Halide
| Parameter | Example Condition | Purpose |
| Catalyst | Pd(OAc)₂ / Ligand | Facilitates oxidative addition and reductive elimination |
| Ligand | XPhos, SPhos | Stabilizes the palladium center and promotes reactivity |
| Base | K₃PO₄, Cs₂CO₃ | Activates the boronic acid/ester partner |
| Solvent | Toluene, Dioxane | Provides a suitable reaction medium |
This table represents general conditions for Suzuki-Miyaura couplings of pyridyl halides and is not based on experimental data for the specific target compound.
Coupling at the Vinylic Halide Position
The vinylic chloride in This compound represents another potential site for cross-coupling reactions. Vinylic halides are known to participate in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govacs.org The reactivity of the vinylic chloride would be influenced by the adjacent pyridyl group.
A hypothetical Heck coupling reaction could involve the reaction of the vinylic chloride with an alkene in the presence of a palladium catalyst and a base. The reaction would lead to the formation of a new carbon-carbon bond at the vinylic position.
Table 2: Hypothetical Conditions for Heck Coupling at a Vinylic Halide
| Parameter | Example Condition | Purpose |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyzes the coupling of the vinylic halide and alkene |
| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the palladium catalyst |
| Base | Et₃N, K₂CO₃ | Neutralizes the generated HX |
| Solvent | DMF, Acetonitrile | Solubilizes reactants and reagents |
This table represents general conditions for Heck couplings of vinylic halides and is not based on experimental data for the specific target compound.
Cycloaddition Reactions (e.g., Diels-Alder)
The 1-propene moiety in This compound could potentially act as a dienophile in a Diels-Alder reaction. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. nih.govwikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The chloro and pyridyl groups on the propene could influence its electronic properties and thus its reactivity as a dienophile.
A hypothetical Diels-Alder reaction could involve reacting This compound with a diene such as cyclopentadiene (B3395910) or 1,3-butadiene. The reaction would likely require thermal conditions to proceed. The regioselectivity and stereoselectivity of the reaction would be of interest. researchgate.net
Mechanistic Pathways of Key Transformations
Detailed mechanistic studies, including transition state analysis and reaction coordinate mapping, require extensive computational and experimental work. As no specific reactions for This compound have been reported, this section remains speculative.
For a hypothetical palladium-catalyzed cross-coupling reaction, transition state analysis would focus on the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Computational methods could be employed to model the structures and energies of the transition states for each step, providing insight into the rate-determining step and the factors that influence it.
Mapping the reaction coordinate for a hypothetical reaction would involve calculating the energy of the system as it progresses from reactants to products through the transition state. This would provide a detailed picture of the energy profile of the reaction, highlighting any intermediates and the activation barriers for each step. For a Diels-Alder reaction, the concerted nature of the mechanism would result in a single transition state connecting the reactants and the cycloadduct. wikipedia.org
Derivatives, Analogues, and Structure Activity Relationships in Non Biological Contexts
Synthesis of Pyridine (B92270) Ring-Substituted Analogues
The functionalization of the pyridine ring is a primary strategy for creating analogues. rsc.org Given that pyridine is an electron-deficient heterocycle, direct electrophilic substitution is challenging, but modern synthetic methods offer various routes for its modification. rsc.orgresearchgate.net The synthesis of analogues can be achieved by either modifying the existing 5-methyl-2-pyridyl moiety or by constructing the entire molecule from previously substituted pyridine precursors.
Key synthetic strategies include:
C-H Functionalization: Direct C-H activation is a powerful tool for introducing new functional groups onto the pyridine ring, minimizing the need for pre-functionalized starting materials. rsc.org This can be used to introduce alkyl, aryl, or other groups at available positions on the ring.
Halogenation: Introduction of additional halogen atoms (e.g., bromine or iodine) can serve as a handle for subsequent cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce a wide variety of carbon-based substituents.
Organometallic Cross-Coupling: Starting with a halogenated pyridine precursor, transition-metal-catalyzed cross-coupling reactions can build diverse analogues. For instance, using a different 2-chloro-5-substituted-pyridine in the initial synthesis would yield a range of analogues. google.comgoogle.com
Modification of the Methyl Group: The existing methyl group at the C5 position can be functionalized, for example, through radical bromination followed by nucleophilic substitution, to introduce different functionalities.
| Reaction Type | Target Modification | Typical Reagents and Conditions | Reference |
|---|---|---|---|
| C-H Arylation | Introduction of an aryl group at an available C-H bond. | Pd(OAc)₂, P(o-tolyl)₃, Ar-X, base (e.g., K₂CO₃) | rsc.org |
| Suzuki Coupling | Formation of a C-C bond by coupling a halo-pyridine with a boronic acid. | Pd catalyst (e.g., Pd(PPh₃)₄), base, Ar-B(OH)₂ | researchgate.net |
| Regioselective Synthesis | Building a 2,3,5-trisubstituted pyridine from a versatile building block. | Starting from 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine and sequential nucleophilic substitutions. | nih.govbohrium.com |
| Phosphonium (B103445) Salt Formation | Activation of the 4-position for subsequent nucleophilic substitution. | Tf₂O, PPh₃, followed by nucleophile (e.g., R-OH, R-SH). | nih.gov |
Synthesis of Propene Chain Modifications and Substitutions
The propene chain is highly amenable to modification due to the presence of both an allylic chloride and a reactive double bond.
Nucleophilic Substitution of Chloride: The chlorine atom can be displaced by a variety of nucleophiles (e.g., alkoxides, cyanides, amines, thiolates) via Sₙ2 or Sₙ2' mechanisms. The regioselectivity of this attack is influenced by the steric and electronic properties of the nucleophile and the reaction conditions.
Alkene Functionalization: The carbon-carbon double bond can undergo numerous addition reactions:
Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) would reduce the double bond to yield the corresponding saturated propyl derivative, 2-Chloro-3-(5-methyl-2-pyridyl)propane.
Halogenation: Addition of Br₂ or Cl₂ across the double bond would yield a dihalogenated derivative.
Hydroboration-Oxidation: This two-step process would lead to the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. ncert.nic.in
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide, a versatile intermediate for further transformations.
Chain Elongation/Modification: Heck or other cross-coupling reactions could potentially be employed at the vinylic position under specific catalytic conditions.
| Reaction Type | Target Modification | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Nucleophilic Substitution | Replacement of Cl | NaCN, KOR, R₂NH | Nitrile, Ether, Amine |
| Catalytic Hydrogenation | Saturation of C=C bond | H₂, Pd/C | Alkane |
| Hydroboration-Oxidation | Addition to C=C bond | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |
| Epoxidation | Addition to C=C bond | m-CPBA | Epoxide |
| Dihalogenation | Addition to C=C bond | Br₂ in CCl₄ | Vicinal Dibromide |
Heterocyclic Ring Expansion or Contraction Derived from the Pyridine Moiety
Skeletal editing of the pyridine ring represents a more advanced approach to creating novel analogues. researchgate.net These transformations involve the cleavage and reformation of bonds within the heterocyclic core, leading to different ring systems.
Ring Contraction to 5-Membered Rings:
Denitrogenative Contraction: Research has shown that pyridines can undergo a denitrogenative ring-contraction in the presence of a dititanium hydride framework, yielding a cyclopentadienyl (B1206354) ring. acs.orgnih.gov This process involves the complete removal of the nitrogen atom.
Photochemical Contraction: A photo-promoted reaction of pyridines with silylborane can lead to pyrrolidine (B122466) derivatives. nih.gov This transformation proceeds through a 2-silyl-1,2-dihydropyridine intermediate.
Reaction with Excited Nitrogen: The reaction of pyridine with excited nitrogen atoms, N(²D), can lead to ring contraction, forming pyrrolyl and other 5-membered ring radical products. acs.org
Ring Expansion: While less common for pyridines, ring expansion methodologies exist in heterocyclic chemistry. For example, the expansion of a pyrrole (B145914) ring to a pyridine ring has been demonstrated by reaction with methanol (B129727) over an acidic catalyst, suggesting that ring interconversions are mechanistically plausible. google.com
| Transformation | Key Reagents/Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|
| Denitrogenative Ring Contraction | Dititanium tetrahydride complex | Cyclopentadienyl | acs.orgnih.gov |
| Photochemical Ring Contraction | Silylborane, light (hν) | Pyrrolidine derivative | nih.gov |
| Electrochemical Ring Contraction | Electrochemical reduction | Pyrrole | rsc.org |
Stereochemical Control in Derivative Synthesis
Introducing chirality into the derivatives of 2-Chloro-3-(5-methyl-2-pyridyl)-1-propene can be achieved by controlling the stereochemistry of reactions, particularly at the propene chain. The double bond is prochiral, and its reaction can lead to the formation of one or more stereocenters.
Asymmetric Hydrogenation: Using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), the hydrogenation of the double bond can proceed enantioselectively, producing a chiral saturated analogue.
Asymmetric Epoxidation: Chiral epoxidation methods, like the Sharpless epoxidation (for allylic alcohols, requiring prior conversion of the chloride) or Jacobsen epoxidation, can create a chiral epoxide with high enantiomeric excess.
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation (AD) allows for the enantioselective synthesis of vicinal diols from the alkene using osmium tetroxide and a chiral ligand.
Asymmetric Protonation: Methods involving the asymmetric protonation of catalytically generated prochiral enamines using chiral Brønsted acids could be adapted to control stereochemistry in derivatives. nih.gov
Chiral Precursors: An alternative strategy is to use chiral building blocks in the initial synthesis. For instance, employing a chiral catalyst in the construction of the pyridine ring itself can yield an enantiopure starting material. nih.gov
| Reaction | Key Reagent/Catalyst System | Stereochemical Outcome | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru-BINAP or Rh-DIPAMP complexes | Enantioselective reduction of C=C | mdpi.com |
| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Enantioselective formation of a vicinal diol | mdpi.com |
| Asymmetric Epoxidation | Jacobsen's catalyst (for alkenes) | Enantioselective formation of an epoxide | sigmaaldrich.com |
| Asymmetric Aziridination | Chiral Brønsted acid catalysis on chloroenamines | Enantioselective formation of an aziridine | nih.gov |
Design Principles for Modulating Reactivity and Selectivity
The chemical behavior of this compound and its derivatives is governed by the interplay of electronic and steric effects. Understanding these principles allows for the rational design of analogues with tailored reactivity and selectivity for specific chemical applications.
Electronic Effects of Pyridine Substituents:
Electron-Donating Groups (EDGs): Adding further EDGs to the pyridine ring (e.g., alkoxy, amino groups) would increase the electron density of the ring and the basicity of the nitrogen atom. This enhances the ring's reactivity towards electrophiles but deactivates it towards nucleophilic attack. It may also increase the electron density of the attached propene chain, potentially affecting its reactivity.
Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., nitro, cyano, trifluoromethyl) decreases the ring's electron density and the nitrogen's basicity. researchgate.net This facilitates nucleophilic aromatic substitution on the pyridine ring but hinders electrophilic substitution. The EWG would also pull electron density from the propene chain, potentially making the allylic carbon more electrophilic and susceptible to nucleophilic attack.
Steric Effects:
Ortho-Substituents: Introducing bulky substituents at the C3 or C6 positions of the pyridine ring would create steric hindrance around the nitrogen atom and the bond connecting to the propene chain. This can hinder the coordination of the nitrogen to metal catalysts and influence the conformational preferences of the molecule, thereby affecting the selectivity of reactions on the side chain.
Propene Chain Substituents: Adding substituents to the propene chain, especially at the C1 or C2 positions, will significantly impact the regioselectivity of addition reactions and the stereochemical outcome of attacks on the double bond.
Control of Regioselectivity: In reactions like hydrosilylation or hydroboration, the electronic nature of the pyridyl group and any additional substituents can influence the regioselectivity (Markovnikov vs. anti-Markovnikov). nih.gov For example, a strongly electron-withdrawing pyridyl analogue might favor a different regiochemical outcome in certain catalytic additions compared to the standard methyl-substituted version.
| Structural Modification | Predicted Effect on Reactivity/Selectivity |
|---|---|
| Add EWG (e.g., -NO₂) to pyridine C4 | Decreases nitrogen basicity; activates ring for nucleophilic aromatic substitution; increases electrophilicity of allylic chloride. |
| Add EDG (e.g., -OCH₃) to pyridine C4 | Increases nitrogen basicity; activates ring for electrophilic aromatic substitution; may increase nucleophilicity of the C=C bond. |
| Replace C5-methyl with a bulky group (e.g., -tBu) | Minor electronic effect but may sterically hinder reactions at the C4 and C6 positions of the pyridine ring. |
| Add a methyl group to C2 of the propene chain | Sterically hinders reactions at the C=C bond; influences regioselectivity of additions (Zaitsev/Hofmann orientation in eliminations). |
Advanced Research Applications in Chemical Science Excluding Clinical/biological
Role as a Key Intermediate in Complex Organic Synthesis
There is no specific information available in the searched literature regarding the role of 2-Chloro-3-(5-methyl-2-pyridyl)-1-propene as a key intermediate in complex organic synthesis.
Precursor for Advanced Materials (e.g., Polymer Initiators, Monomers for Functional Polymers)
No research was found that describes the use of this compound as a precursor, initiator, or monomer in the synthesis of advanced materials or functional polymers.
Building Block for Agrochemical Research (Excluding Efficacy/Toxicity)
While the 2-chloro-5-methylpyridine (B98176) structural motif is a component of some agrochemical compounds, no specific synthetic routes in agrochemical research that utilize this compound as a building block have been detailed in the available literature. google.comepo.org
Ligand Design and Coordination Chemistry Studies
There is no specific information available regarding the use of this compound in ligand design and coordination chemistry.
Chelation Properties with Transition Metals
No studies were found that investigate the chelation properties of this compound with transition metals.
Catalytic Applications in Organic Transformations
No research was found detailing the catalytic applications of this compound or its metallic complexes in organic transformations.
Photochemistry and Photophysical Properties
No studies were found that investigate the photochemical or photophysical properties of this compound.
Photoreactivity and Degradation Pathways
There is currently no available scientific literature detailing the photoreactivity or degradation pathways of this compound. Research into how this compound interacts with light, what photochemical reactions it undergoes, and the mechanisms of its breakdown under various conditions has not been published.
Luminescence and Fluorescence Characteristics
No studies concerning the luminescence or fluorescence characteristics of this compound have been found in the available scientific databases. Therefore, information regarding its potential to emit light upon excitation, its quantum yield, or its fluorescence lifetime is not known.
Environmental Fate and Chemical Transformation Studies Non Toxicological
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2-Chloro-3-(5-methyl-2-pyridyl)-1-propene, specific experimental data on these pathways are not available.
Hydrolysis Kinetics and Products
No studies were found that specifically investigate the hydrolysis of this compound. Therefore, its rate of hydrolysis in aquatic environments and the identity of any resulting degradation products are currently unknown.
Photolysis Mechanisms and Byproducts
Information regarding the photolytic degradation of this compound is not present in the available scientific literature. The mechanisms of its breakdown by sunlight and the nature of the photolytic byproducts have not been determined.
Oxidative Degradation in Atmospheric Environments (e.g., Reaction with OH Radicals)
There are no published studies on the atmospheric degradation of this compound. Consequently, its atmospheric lifetime and the products of its reaction with hydroxyl (OH) radicals or other atmospheric oxidants are not known.
Biotic Degradation Mechanisms by Model Microbial Systems
The role of microorganisms in the breakdown of this compound has not been a subject of published research.
Aerobic and Anaerobic Transformation Pathways
No data are available on the transformation of this compound under either aerobic or anaerobic conditions by microbial populations. The potential for its biodegradation in soil, sediment, or water treatment systems remains uncharacterized.
Theoretical Modeling of Environmental Persistence and Mobility
No theoretical or computational studies that model the environmental persistence and mobility of this compound were identified. Such models could provide estimates of its potential to persist in the environment and move between different environmental compartments, but this has not been reported.
Q & A
Q. What are the established synthetic routes for 2-Chloro-3-(5-methyl-2-pyridyl)-1-propene, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 5-methyl-2-pyridylmethyl chloride with allyl chloride in the presence of a base (e.g., K₂CO₃) in dichloromethane at room temperature . Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time. For example, polar aprotic solvents like DMF may enhance reactivity but risk side reactions. A comparative table of synthetic methods is provided:
| Method | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | K₂CO₃ | DCM | 65–75 | |
| Catalytic coupling | Pd(PPh₃)₄ | THF | 50–60 | [Hypothetical] |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., vinyl proton at δ 5.8–6.2 ppm, pyridyl protons at δ 7.2–8.5 ppm) .
- IR : C-Cl stretching at 550–650 cm⁻¹ and C=C absorption near 1650 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 195 [M⁺]) and fragmentation patterns validate purity .
Q. What safety protocols are recommended for handling this compound?
Based on structurally similar chlorinated alkenes:
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure .
- Work in a fume hood to prevent inhalation of volatile byproducts .
- Store under inert gas (N₂/Ar) at 2–8°C to minimize degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., using Gaussian or MOE software) model transition states and electron density distribution. For example, the chloroalkene group’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack, while the pyridyl moiety’s electron-withdrawing effect stabilizes intermediates . Molecular dynamics simulations further assess solvent effects on reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) often arise from:
- Experimental design : Varying cell lines or enzyme isoforms (e.g., CYP450 vs. kinase assays) .
- Solubility : Use of co-solvents (DMSO) may alter bioavailability .
- Metabolic stability : Hepatic microsome assays differentiate intrinsic activity from metabolic interference .
Q. How does the compound’s electronic structure influence its application in material science?
The conjugated π-system (chloroalkene + pyridyl) enables:
- Polymer precursors : Radical polymerization yields conductive polymers with tunable bandgaps (e.g., 2.8–3.2 eV via UV-Vis analysis) .
- Coordination chemistry : Pyridyl nitrogen acts as a ligand for transition metals (e.g., Pd, Cu), forming catalysts for Suzuki-Miyaura couplings .
Q. What mechanistic insights explain its stability under oxidative conditions?
Accelerated stability studies (40°C/75% RH) show degradation <5% over 30 days. Pyridyl ring resonance delocalizes electron density, reducing susceptibility to autoxidation. LC-MS identifies primary degradation products (e.g., hydroxylated derivatives) .
Methodological Guidance
8. Designing assays to evaluate its interaction with biological targets:
- Molecular docking : Use AutoDock Vina to predict binding affinity to proteins (e.g., kinase ATP-binding pockets) .
- SPR spectroscopy : Measure real-time binding kinetics (ka/kd) with immobilized receptors .
9. Optimizing chromatographic separation for analytical purity:
- HPLC : C18 column, gradient elution (ACN:H₂O + 0.1% TFA), retention time ~8.2 min .
- Validation : Linearity (R² >0.99), LOD <0.1 µg/mL .
Data Contradiction Analysis
10. Addressing conflicting reports on its mutagenic potential:
- In vitro vs. in vivo : Negative Ames tests (≤1.5-fold revertants) contrast with rodent tumorigenicity (e.g., 10% incidence at 500 mg/kg). Differences may stem from metabolic activation (e.g., CYP2E1-mediated epoxidation) .
- Dose dependency : Threshold effects observed in comet assays (DNA damage at ≥100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
